molecular formula C7H16ClNO2 B2639067 3,3-Dimethoxypiperidine;hydrochloride CAS No. 2411265-00-2

3,3-Dimethoxypiperidine;hydrochloride

Cat. No. B2639067
CAS RN: 2411265-00-2
M. Wt: 181.66
InChI Key: OIAVZDKLELDXNJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxypiperidine hydrochloride is a chemical compound with the CAS Number: 2411265-00-2 . It has a molecular weight of 181.66 .


Synthesis Analysis

The synthesis of 3,3-Dimethoxypiperidine hydrochloride and similar compounds has been a topic of interest in recent years . One approach to synthesizing all isomeric (cyclo)alkylpiperidines involves palladium and rhodium hydrogenation. This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The InChI key for 3,3-Dimethoxypiperidine hydrochloride is VKHNVYPOMRNTPB-UHFFFAOYSA-N . Unfortunately, more detailed information about the molecular structure was not found in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving 3,3-Dimethoxypiperidine hydrochloride were not found in the search results, it’s worth noting that piperidine derivatives have been studied extensively. The literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3,3-Dimethoxypiperidine hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Alkaloid Synthesis

Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.

Multicomponent Reactions

Piperidines are involved in multicomponent reactions . These are highly efficient reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product.

Biological Activity Studies

Piperidine derivatives are often used in studies investigating biological activity . This includes the discovery and biological evaluation of potential drugs containing piperidine moiety .

Pharmacological Applications

Piperidines have a wide range of pharmacological applications . They are used in the treatment of various diseases and disorders, including central nervous system disorders, cardiovascular diseases, bacterial and fungal infections, and cancer .

Safety and Hazards

The safety information for 3,3-Dimethoxypiperidine hydrochloride includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .

Future Directions

While specific future directions for 3,3-Dimethoxypiperidine hydrochloride were not found in the search results, it’s clear that piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The search results included references to several papers related to 3,3-Dimethoxypiperidine hydrochloride . These papers cover topics such as the synthesis and pharmacological applications of piperidine derivatives . Further analysis of these papers could provide more detailed information on the topics you’re interested in.

properties

IUPAC Name

3,3-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHNVYPOMRNTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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